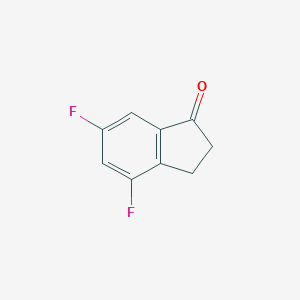

4,6-Difluoro-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVVKRYLYPANAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449557 | |

| Record name | 4,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162548-73-4 | |

| Record name | 4,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Difluoroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Difluoro-1-indanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4,6-Difluoro-1-indanone, a key building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its handling, characterization, and utilization in research and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 162548-73-4, is a fluorinated derivative of 1-indanone.[1][2] The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[3]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₂O | [1][2][3] |

| Molecular Weight | 168.14 g/mol | [1][2][3] |

| IUPAC Name | 4,6-difluoro-2,3-dihydro-1H-inden-1-one | [3] |

| Appearance | White solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis and Purification

The most common synthetic route to this compound is through an intramolecular Friedel-Crafts acylation reaction.[3] This process typically involves the following key steps:

-

Friedel-Crafts Acylation: The synthesis often begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to form an intermediate aroylpropionic acid.

-

Cyclization: The intermediate is then subjected to cyclization, often in the presence of a strong acid, to form the indanone ring structure.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Illustrative)

The following is an illustrative protocol based on general Friedel-Crafts acylation procedures. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Step 1: Formation of the Acylating Agent

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride in an inert solvent such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of succinic anhydride in the same solvent to the flask.

Step 2: Friedel-Crafts Acylation

-

To the cooled mixture, add 1,3-difluorobenzene dropwise via the addition funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

Step 3: Work-up and Cyclization

-

Carefully pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

The resulting crude aroylpropionic acid can then be cyclized using a strong acid like polyphosphoric acid (PPA) or sulfuric acid with heating to yield this compound.

Purification

Purification of the crude product is typically achieved through recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

For higher purity, column chromatography on silica gel is effective.

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, the expected spectral characteristics can be inferred based on its structure and data from similar indanone derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The protons on the difluorinated benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to fluorine coupling, these signals will likely appear as complex multiplets.

-

Methylene Protons: The two methylene groups of the indanone ring will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm), showing coupling to each other.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The ketone carbonyl carbon will have a characteristic chemical shift in the downfield region (typically δ 190-200 ppm).

-

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to fluorine will show large one-bond C-F coupling constants.

-

Aliphatic Carbons: The two methylene carbons will appear in the upfield region (δ 20-40 ppm).

IR (Infrared) Spectroscopy:

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹, characteristic of an aromatic ketone.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 168.14, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns for indanones include the loss of CO (m/z = 28) and subsequent rearrangements of the resulting fragments.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing fluorine atoms and the carbonyl group.

-

Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by nucleophiles.

-

Reactions at the α-Position: The methylene group adjacent to the carbonyl (α-position) can be deprotonated by a strong base to form an enolate, which can then participate in various reactions such as alkylations and aldol condensations.

-

Electrophilic Aromatic Substitution: The fluorine atoms and the carbonyl group are deactivating towards electrophilic aromatic substitution, making such reactions challenging.

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: The indanone scaffold is a common feature in many pharmaceutical agents. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives of fluorinated indanones are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can lead to the development of more potent and selective pesticides and herbicides.[1]

-

Materials Science: The unique electronic properties conferred by the difluoro-substituted aromatic ring make this molecule an interesting precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is known to cause skin and eye irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while requiring careful control of reaction conditions, is based on well-established organic chemistry principles. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development endeavors.

References

Sources

Foreword: The Analytical Imperative for Fluorinated Scaffolds

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,6-Difluoro-1-indanone

In the landscape of modern drug discovery, fluorinated scaffolds have emerged as privileged structures. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is one such scaffold, serving as a versatile building block in the synthesis of novel therapeutic agents, with derivatives showing potential as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] As these complex molecules advance through the development pipeline, from synthesis to preclinical studies, the need for robust, unambiguous analytical characterization is paramount. Mass spectrometry (MS) stands as the cornerstone of this analytical workflow, providing indispensable information on molecular weight, structure, purity, and quantity.[6][7]

This guide provides an in-depth exploration of the mass spectrometric analysis of this compound. We will move beyond rote protocols to dissect the causality behind experimental choices, empowering researchers to develop and validate their own analytical systems. We will cover the critical decisions in ionization, predict fragmentation behavior from first principles, and provide actionable, step-by-step methodologies for both qualitative and quantitative analysis.

Physicochemical Profile and Analytical Considerations

Understanding the analyte is the first step in developing any analytical method. This compound is a small organic molecule with a defined set of properties that guide our instrumental approach.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂O | [3][4] |

| Molecular Weight | 168.14 g/mol | [3][4] |

| Monoisotopic Mass | 168.03867113 Da | [3] |

| Structure | Bicyclic ketone with two fluorine substituents | [3] |

| Polarity | Moderately polar | [8][9] |

| Volatility | Sufficiently volatile for GC analysis | [10] |

| Thermal Stability | Expected to be thermally stable | [8][11] |

Based on this profile, this compound is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary; it is dictated by the specific analytical question being asked.

The Ionization Crossroads: Choosing the Right Path

Ionization is the heart of the MS experiment. The method used to convert the neutral analyte into a gas-phase ion determines the nature of the resulting mass spectrum and the information it contains.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For purity assessment and initial identification of volatile compounds, GC-MS is a powerful tool.[10] It is typically coupled with Electron Ionization (EI), a high-energy "hard" ionization technique.

-

Mechanism: In EI, the analyte is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a molecular radical cation (M•⁺).[12] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[12][13]

-

Why Choose EI? The primary advantage of EI is the creation of a detailed, reproducible fragmentation pattern that serves as a "fingerprint" for the molecule.[14] This allows for confident structural elucidation and matching against established spectral libraries like NIST.[15][16]

-

Causality and Caveats: The high energy of EI is a double-edged sword. While it provides rich structural information, it can also cause the molecular ion to fragment so completely that it is not observed in the final spectrum.[12] This can make unambiguous confirmation of the molecular weight challenging.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Soft Ionization Approach

LC-MS is the workhorse of modern pharmaceutical analysis, ideal for compounds that may not be suitable for GC or when molecular weight confirmation is critical.[6][7][17] It employs "soft" ionization techniques that generate intact molecular ions with minimal fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is exceptionally well-suited for moderately polar, thermally stable compounds like this compound.[8][9][11]

-

Mechanism: The LC eluent is sprayed through a heated nebulizer, vaporizing the solvent and analyte. A high-voltage corona discharge ionizes the solvent molecules, which then transfer a proton to the analyte molecule in the gas phase, primarily forming a protonated molecule, [M+H]⁺.[18]

-

Why Choose APCI? It reliably produces a strong signal for the protonated molecule, making it ideal for quantitative studies and molecular weight confirmation. It is less susceptible to matrix effects than ESI for certain sample types.[8][9]

-

-

Electrospray Ionization (ESI): ESI is the most common LC-MS ionization source, particularly for polar molecules.[6]

-

Mechanism: A high voltage is applied to the LC eluent as it exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

-

Why Choose ESI? ESI is a very gentle ionization technique, making it suitable for labile molecules. For this compound, it would likely produce the [M+H]⁺ ion. The presence of fluorine atoms can enhance surface activity, which may positively impact the ESI process.[19] However, fluorinated surfactants have also been noted to sometimes suppress ESI signals, indicating that careful optimization is necessary.[20][21]

-

The logical workflow for analyzing a new compound like this would be to first use a soft ionization technique (APCI or ESI) to confirm the molecular weight via the [M+H]⁺ ion, followed by tandem MS (MS/MS) for structural confirmation. GC-MS with EI can then be used to generate a standard fingerprint spectrum for library creation and routine purity checks.

Predicting the Fragmentation Cascade

Structural elucidation hinges on interpreting the fragmentation patterns. The pathways differ significantly between hard (EI) and soft (CID in MS/MS) ionization methods.

Electron Ionization (EI) Fragmentation

The fragmentation of the this compound M•⁺ (m/z 168) will be driven by the presence of the ketone and the aromatic ring. The most common fragmentation pathways for ketones are alpha-cleavage and McLafferty rearrangements.[22][23][24]

-

Alpha-Cleavage: This is the cleavage of the bond adjacent to the carbonyl group.[13][25] For a cyclic ketone like indanone, this involves breaking one of the C-C bonds within the five-membered ring.

-

Pathway A (Loss of C₂H₄): Cleavage of the C1-C2 bond followed by rearrangement can lead to the expulsion of a neutral ethene molecule (28 Da), resulting in a fragment at m/z 140 .

-

Pathway B (Loss of CO): A classic fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), also leading to a fragment at m/z 140 . This is often a very prominent peak.[23]

-

-

Retro-Diels-Alder (RDA) Reaction: The fused ring system can undergo a concerted cycloreversion. Cleavage across the fused aromatic-aliphatic ring could lead to the loss of ethene (28 Da), similar to the pathways above, yielding the fragment at m/z 140 .

The initial fragments can undergo further fragmentation, such as the loss of a fluorine atom or HF, but the loss of CO and/or C₂H₄ is expected to be the dominant initial fragmentation step.

Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion

In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 169) is isolated and fragmented through collisions with an inert gas. This is a lower-energy process than EI, resulting in simpler, more controlled fragmentation.

-

Protonation Site: The most likely site of protonation is the carbonyl oxygen, due to its high electron density.

-

Major Fragmentation: The most probable fragmentation pathway for the protonated indanone will be the loss of neutral molecules.

-

Loss of H₂O (18 Da): While less common for simple ketones, protonation at the oxygen can sometimes facilitate the loss of water, leading to a fragment at m/z 151 .

-

Loss of CO (28 Da): Similar to EI, the loss of carbon monoxide is a highly favorable pathway, resulting in a prominent fragment at m/z 141 .

-

Loss of C₂H₄ (28 Da): Loss of ethene from the aliphatic ring is also a likely pathway, yielding a fragment at m/z 141 .

-

The CID spectrum is expected to be much simpler than the EI spectrum, likely dominated by the m/z 141 fragment. This makes MS/MS an excellent choice for developing highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM).

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must stress that optimization is key; these parameters should be adjusted to suit the specific instrumentation and analytical goals.

Protocol 1: LC-MS/MS for Quantitative Analysis

This method is designed for the sensitive quantification of this compound in a sample matrix, such as in-process reaction monitoring or pharmacokinetic studies.[26]

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (ACN).

-

Create a series of calibration standards by serial dilution of the stock solution into a relevant matrix (e.g., blank reaction mixture, plasma) to cover the desired concentration range.

-

For sample analysis, dilute the unknown sample to fall within the calibration range.

-

Vortex all solutions and transfer to autosampler vials.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Ion APCI (or ESI, depending on optimization).

-

APCI Source Settings:

-

Corona Current: 5 µA.

-

Vaporizer Temperature: 400 °C.

-

Sheath Gas (N₂): 40 arbitrary units.

-

Aux Gas (N₂): 10 arbitrary units.

-

Capillary Temperature: 300 °C.

-

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition:

-

Parent Ion (Q1): 169.1 m/z ([M+H]⁺).

-

Product Ion (Q3): 141.1 m/z ([M+H-CO]⁺).

-

Collision Energy: Optimize experimentally (start around 15-20 eV).

-

-

Protocol 2: GC-MS for Qualitative Analysis and Purity

This method is suitable for confirming the identity and assessing the purity of a synthesized this compound standard.[10][27]

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent compatible with GC, such as Dichloromethane or Ethyl Acetate, to a concentration of approximately 100 µg/mL.

-

-

Gas Chromatography (GC) Parameters:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Injection Volume: 1 µL.

-

Oven Program: Start at 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40 - 300 m/z.

-

Concluding Insights

The mass spectrometric analysis of this compound is a clear illustration of the power and versatility of modern analytical techniques. By making informed choices based on the analyte's properties and the analytical objective, researchers can move seamlessly from initial molecular weight confirmation using soft ionization LC-MS to detailed structural fingerprinting with GC-MS. The predicted fragmentation pathways—primarily the loss of carbon monoxide and/or ethene—provide a clear roadmap for interpreting spectra and developing highly selective quantitative assays. This guide serves as a foundational document, providing not just the "how" but the "why," to ensure that the analysis of this important pharmaceutical building block is conducted with the highest degree of scientific integrity and confidence.

References

- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies.

- Tiller, P. R., & Romanyshyn, L. A. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 377(5), 788-802.

- This compound 162548-73-4 wiki. (n.d.). Guidechem.

- Poon, G. K. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in pharmacology, Chapter 7, Unit7.7.

- Teunissen, S. F., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112.

- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.

- McCord, J., & Strynar, M. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 30(1), 89-98.

- Fast LC/MS in the analysis of small molecules. (n.d.). ResearchGate.

- Okada, Y., & Ishihama, Y. (2000). Surfactants usable for electrospray ionization mass spectrometry. Analytical biochemistry, 277(1), 31-8.

- Buy this compound | 162548-73-4. (2023). Smolecule.

- Mass spectrometry. (n.d.). University of Regensburg.

- Surfactants Usable for Electrospray Ionization Mass Spectrometry. (2000). ResearchGate.

- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2019). Spectroscopy Online.

- Mass Spectrometry: Alpha Cleavage of Ketones. (2014). YouTube.

- Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Shippensburg University.

- Atmospheric-pressure chemical ionization. (n.d.). Wikipedia.

- Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts.

- Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. (n.d.). Benchchem.

- Electrospray Ionization in Mass Spectrometry. (n.d.). ResearchGate.

- Atmospheric Pressure Chemical Ionization (APCI). (n.d.). National High Magnetic Field Laboratory.

- Comparative Analysis of Fluorinated Indanone Derivatives in Preclinical Research. (2025). Benchchem.

- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX.

- Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. (n.d.). MetwareBio.

- Interpretation of mass spectra. (n.d.). University of Florida.

- This compound(162548-73-4) 1H NMR. (n.d.). ChemicalBook.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. (2018). Applied Spectroscopy, 73(4), 436-445.

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 481-519.

- Mass Spectrometry. (n.d.). Michigan State University Chemistry.

- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today, 29(8), 104063.

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). Acta Pharmaceutica Sinica B, 8(3), 403-413.

- Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts.

- Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. (n.d.). Global Journals.

- Quantitative Analysis of 3-Nonanone using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.

- EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy this compound | 162548-73-4 [smolecule.com]

- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. emerypharma.com [emerypharma.com]

- 11. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 12. uni-saarland.de [uni-saarland.de]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. globaljournals.org [globaljournals.org]

- 16. govinfo.gov [govinfo.gov]

- 17. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 19. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Surfactants usable for electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. www1.udel.edu [www1.udel.edu]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of 4,6-Difluoro-1-indanone: From Synthesis to Single-Crystal X-ray Analysis

Abstract: 4,6-Difluoro-1-indanone is a key fluorinated building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design, as the spatial arrangement of atoms dictates molecular interactions with biological targets. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to determine the crystal structure of this compound. Since a public crystal structure is not available, this document outlines the necessary experimental and computational workflow, from chemical synthesis and purification to advanced single-crystal X-ray diffraction (SC-XRD) analysis. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system for achieving high-quality structural data.

Introduction: The Significance of Structural Insight

This compound (C₉H₆F₂O) is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms on the aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery.[2] A definitive understanding of its solid-state conformation and intermolecular interactions, achievable through single-crystal X-ray diffraction, is crucial for predicting its behavior in biological systems and for the design of new chemical entities with improved efficacy and safety profiles.[3]

This guide provides a holistic approach, detailing the necessary steps to obtain and analyze the crystal structure of this compound, thereby enabling a deeper understanding of its chemical and physical properties.

Synthesis and Purification of this compound

A robust and high-yielding synthesis followed by meticulous purification is a prerequisite for obtaining diffraction-quality single crystals.[2] The intramolecular Friedel-Crafts acylation is a well-established and reliable method for the synthesis of indanones.[4][5]

Synthesis via Intramolecular Friedel-Crafts Acylation

The synthesis proceeds in two main steps: the formation of the acyl chloride intermediate followed by its intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of 3-(2,4-Difluorophenyl)propanoyl Chloride

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place 3-(2,4-difluorophenyl)propanoic acid (1.0 eq).

-

Add anhydrous dichloromethane (CH₂Cl₂) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[4]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[6]

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 3-(2,4-difluorophenyl)propanoyl chloride, which is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

In a separate dry flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C.

-

Dissolve the crude 3-(2,4-difluorophenyl)propanoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion of the atoms and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector. [7]3. Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffraction spots (reflections). [1]This involves:

-

Indexing: Assigning Miller indices (h,k,l) to each reflection to define the crystal lattice.

-

Integration: Measuring the intensity of each reflection.

-

Scaling and Merging: Placing all reflection intensities on a common scale and merging symmetry-equivalent reflections. [1][8]4. Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically successful. This provides an initial model of the molecular structure. [7]5. Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. [7]6. Validation: The final structure is validated using crystallographic software to check for consistency and quality. The results are typically presented in a Crystallographic Information File (CIF).

-

Anticipated Structural Features of this compound

Based on the known structure of benzene and the effects of fluorine substitution, we can anticipate several key structural features for this compound.

Molecular Geometry

The fluorination of a benzene ring is known to cause deformations in its geometry. [9]

| Parameter | Anticipated Value/Feature | Rationale |

|---|---|---|

| C-C Bond Lengths (Aromatic) | Approximately 1.39 Å, with minor variations. [10] | Fluorine substitution can lead to a slight shortening of the average C-C bond lengths within the ring compared to unsubstituted benzene. [11] |

| C-F Bond Lengths | Approximately 1.34 - 1.36 Å. | Typical for C(sp²)-F bonds. |

| C=O Bond Length | Approximately 1.22 Å. | Characteristic of a ketone carbonyl group. |

| Ring Planarity | The difluorophenyl ring is expected to be planar. The five-membered ring will likely adopt a slight envelope conformation. | Aromatic systems favor planarity, while five-membered rings often deviate slightly to relieve strain. |

Intermolecular Interactions

The crystal packing of this compound will be governed by a variety of weak intermolecular interactions.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and is likely to form weak C-H···O interactions with hydrogen atoms from neighboring molecules.

-

C-H···F Hydrogen Bonds: While "organic fluorine" is a weak hydrogen bond acceptor, C-H···F interactions are known to play a role in the crystal packing of fluorinated organic compounds, influencing their supramolecular architecture. [3][12]* π-π Stacking: The electron-rich aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Data Presentation and Validation

The final crystallographic data should be presented in a standardized format.

| Crystallographic Data | Description |

| Table 1: Crystal Data and Structure Refinement | Summary of experimental details, including chemical formula, crystal system, space group, unit cell dimensions, and refinement statistics (e.g., R-factor). |

| Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters | A list of the x, y, z coordinates for each non-hydrogen atom in the asymmetric unit. |

| Table 3: Bond Lengths and Angles | A comprehensive list of intramolecular bond lengths and angles. |

| Table 4: Hydrogen Bonds and Short Contacts | A table detailing the geometry of potential intermolecular interactions. |

The final structural model must be validated using software like checkCIF, which is an integral part of the publication process for crystal structures.

Conclusion

This technical guide provides a comprehensive, step-by-step framework for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain high-quality structural data. This information is invaluable for understanding the molecule's solid-state properties and for guiding the rational design of new, more effective pharmaceuticals and agrochemicals. The anticipated structural features provide a basis for the interpretation of the final crystal structure, particularly with respect to the influence of fluorine substitution on molecular geometry and intermolecular interactions.

References

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(9), 1235-1242. [Link]

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

Spingler, B., Schnidrig, S., & Todorova, T. (2012). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 41(1), 13-23. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

Choudhury, A. R. (2019). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. IUCr Journals. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. [Link]

-

University of California, Davis. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

-

Singla, L., Kumar, A., Robertson, C. M., Munshi, P., & Choudhury, A. R. (2023). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 25(5), 853-861. [Link]

-

Császár, A. G., & Tarczay, G. (2013). Deformation of the benzene ring upon fluorination: equilibrium structures of all fluorobenzenes. Physical Chemistry Chemical Physics, 15(24), 9890-9904. [Link]

- Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use.

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

CUNY. (n.d.). Purification by Recrystallization. [Link]

-

Smith, D. T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32695–32703. [Link]

-

Foroutan-Nejad, C., Shahbazian, S., & Rashidi-Ranjbar, P. (2013). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. The Journal of Physical Chemistry A, 117(20), 4246-4254. [Link]

-

Cherkasov, A. R., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 24(3), 567. [Link]

-

University of Rochester. (n.d.). Purification: How To. [Link]

- Royal Society of Chemistry. (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering.

-

ResearchGate. (n.d.). Empirical structures of benzene (all bond lengths in A ˚ ). [Link]

-

D'Oria, E., & Novoa, J. J. (2006). The nature of the C-H...F interaction found in molecular crystals evaluated by ab initio calculations. IUCr Journals. [Link]

-

Tran, P. H., et al. (2014). An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel–Crafts acylation reaction. Tetrahedron Letters, 55(3), 640-644. [Link]

-

Marcia, M. (n.d.). BOND LENGTH IN BENZENOID HYDROCARBONS. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. theop11.chem.elte.hu [theop11.chem.elte.hu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. LabXchange [labxchange.org]

Theoretical studies on 4,6-Difluoro-1-indanone

An In-Depth Technical Guide to the Theoretical Study of 4,6-Difluoro-1-indanone

Introduction

This compound is a fluorinated aromatic ketone that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within medicinal chemistry.[1][2] Its structure, a bicyclic indanone core functionalized with two fluorine atoms, imparts unique electronic properties that enhance reactivity and potential biological activity.[2] The indanone scaffold itself is a privileged structure in drug discovery, found in compounds developed for neurodegenerative diseases, inflammation, and viral infections.[3][4][5] The introduction of fluorine atoms can further modulate a molecule's metabolic stability, binding affinity, and bioavailability, making this compound a valuable intermediate for pharmaceutical development.[6]

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structural, spectroscopic, and electronic properties of this compound. By leveraging computational chemistry, researchers can predict molecular characteristics and reactivity, guiding synthetic strategies and accelerating the discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical methods to the study of fluorinated synthons.

Molecular Geometry and Structural Analysis

The foundation of any theoretical study is the accurate determination of the molecule's lowest energy three-dimensional structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for optimizing molecular geometry and predicting key structural parameters.

Computational Approach: Geometry Optimization

The initial step involves building the 3D structure of this compound and performing a geometry optimization to find the most stable conformation (a minimum on the potential energy surface). A common and reliable method for this is using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[7] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

A subsequent frequency calculation is essential to validate the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7]

Predicted Structural Parameters

| Parameter | Description | Predicted Value Range | Significance |

| C=O Bond Length | Carbonyl group bond | ~1.21 Å | Shorter than a C-O single bond, indicating double bond character. Influences IR stretching frequency. |

| C-F Bond Lengths | Aromatic carbon-fluorine bonds | ~1.35 Å | Strong, polar bonds that influence the molecule's electronic properties and reactivity. |

| C-C (Aromatic) | Bonds within the benzene ring | ~1.39 - 1.41 Å | Typical aromatic bond lengths, intermediate between single and double bonds. |

| C-C (Aliphatic) | Bonds in the cyclopentanone ring | ~1.52 - 1.54 Å | Typical sp³-sp³ and sp³-sp² carbon-carbon single bond lengths. |

| Planarity | Dihedral angles of the rings | Near 0°/180° | The bicyclic system is largely planar, which impacts molecular packing and stacking interactions. |

Theoretical Spectroscopic Profiling

Computational methods can simulate various types of spectra, providing a powerful tool for structural confirmation and interpretation of experimental data.

Vibrational Spectroscopy (FT-IR)

DFT frequency calculations can predict the infrared spectrum of a molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.[7]

Computational Protocol: DFT for Vibrational Analysis

-

Geometry Optimization: Perform a full geometry optimization of the this compound structure at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).[7]

-

Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This computes the vibrational modes and their corresponding IR intensities.

-

Scaling and Visualization: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data. The resulting spectrum can be visualized and compared to experimental FT-IR data.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching of C-H bonds on the cyclopentanone ring (CH₂ groups). |

| C=O Stretch | ~1720 - 1700 | Strong | Characteristic strong absorption for the ketone carbonyl group. The exact position is influenced by ring strain and electronic effects. [8] |

| C=C Stretch (Aromatic) | 1610 - 1580 | Medium-Strong | In-plane stretching of the carbon-carbon bonds in the aromatic ring. |

| C-F Stretch | ~1250 - 1100 | Strong | Strong, characteristic absorptions due to the highly polar carbon-fluorine bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be predicted computationally using the Gauge-Including Atomic Orbital (GIAO) method, typically performed on the DFT-optimized geometry.[9] These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

-

¹H NMR: Protons on the aliphatic CH₂ groups adjacent to the carbonyl and the aromatic ring are expected in the ~2.5-3.5 ppm range. Aromatic protons will appear further downfield, likely between 7.0 and 7.8 ppm, with splitting patterns influenced by both H-H and H-F coupling.

-

¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift > 200 ppm.[8] Aromatic carbons bonded to fluorine will show large chemical shifts and characteristic C-F coupling constants. Aliphatic carbons will be found in the ~25-40 ppm range.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of a molecule. It calculates the energies of electronic transitions from the ground state to various excited states.[10]

Computational Protocol: TD-DFT for UV-Vis Spectra

-

Ground State Optimization: Obtain the optimized ground-state geometry using DFT as described previously.

-

Excited State Calculation: Perform a TD-DFT calculation on the optimized structure. This will yield the vertical excitation energies (corresponding to λ_max) and the oscillator strengths (related to the intensity of the absorption).

-

Analysis: The primary absorptions for indanone derivatives typically correspond to n→π* and π→π* transitions involving the carbonyl group and the aromatic system. The fluorine substituents are expected to cause a slight shift in the absorption maxima compared to unsubstituted indanone.

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The electronic properties of a molecule, which dictate its reactivity, can be understood by analyzing its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7]

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO will be concentrated around the electron-deficient carbonyl group and the fused ring system. The electron-withdrawing fluorine atoms lower the energy of both the HOMO and LUMO, influencing the molecule's overall reactivity profile.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the centers of electrophilic and nucleophilic reactivity.[7]

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. In this compound, the most negative region will be centered on the oxygen atom of the carbonyl group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms and, significantly, on the carbonyl carbon.

-

Green Regions (Neutral Potential): Represent areas of near-zero potential, typically found over the nonpolar portions of the molecule like the carbon framework of the aromatic ring.

The MEP map visually confirms the reactivity predicted by FMO analysis, highlighting the carbonyl oxygen as the primary site for protonation or Lewis acid coordination and the carbonyl carbon as the site for nucleophilic addition reactions.

Applications in Drug Development and Synthesis

Theoretical studies provide a rationale for the utility of this compound as a synthetic intermediate. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the aromatic ring and can increase the acidity of the α-protons adjacent to the carbonyl group, facilitating reactions at that position.[2]

Research has shown that derivatives of this compound possess significant biological activity. For instance, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, synthesized from this compound, was developed as a potent, centrally acting muscle relaxant with additional anti-inflammatory and analgesic properties, eventually proceeding to Phase I clinical trials.[11] Computational studies, such as molecular docking, can be employed to predict how such derivatives bind to biological targets (e.g., enzymes or receptors), further guiding the design of more potent and selective drug candidates.

Conclusion

Theoretical and computational studies offer indispensable tools for a deep and predictive understanding of this compound. Through methods like Density Functional Theory, it is possible to accurately model the molecule's geometry, predict its spectroscopic signatures (IR, NMR, UV-Vis), and map its electronic properties and reactivity. This theoretical framework not only complements experimental characterization but also provides critical insights that can guide the strategic use of this valuable building block in the synthesis of next-generation pharmaceuticals. The synergy between computational prediction and experimental validation is crucial for accelerating innovation in drug discovery and materials science.

References

-

Guidechem. (n.d.). This compound 162548-73-4 wiki. Retrieved from Guidechem website.[1]

-

Smolecule. (2023, August 15). Buy this compound | 162548-73-4. Retrieved from Smolecule website.[2]

-

ChemScene. (n.d.). 162548-73-4 | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one. Retrieved from ChemScene website.[12]

-

ChemicalBook. (n.d.). This compound | 162548-73-4. Retrieved from ChemicalBook website.[13]

-

Child, C. S., et al. (2003). Indanylidenes. 1. Design and synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a potent, centrally acting muscle relaxant with antiinflammatory and analgesic activity. Journal of Medicinal Chemistry, 46(3), 399-408.[11]

-

Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications. Retrieved from Benchchem website.[6]

-

Benchchem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. Retrieved from Benchchem website.[14]

-

PubChem. (n.d.). 5,6-Difluoro-1-indanone. Retrieved from PubChem website.[15]

-

Benchchem. (n.d.). Theoretical and Computational Insights into 5-Fluoro-1-indanone: A Technical Guide. Retrieved from Benchchem website.[7]

-

ChemicalBook. (2025, July 14). This compound | 162548-73-4. Retrieved from ChemicalBook website.[16]

-

Daina, A., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3245.[3]

-

Kwiecień, H., & Stańczak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.[4][17]

-

MDPI. (2023, June 10). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved from MDPI website.[10]

-

Nordberg, A., et al. (2020). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ACS Chemical Neuroscience, 11(15), 2359-2371.[18]

-

Benchchem. (n.d.). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide. Retrieved from Benchchem website.[19]

-

X-Mol. (n.d.). The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. Retrieved from X-Mol website.[20]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.[5]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from Organic Chemistry Portal website.[21]

-

ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from ResearchGate.[8]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from Beilstein Journals website.[22]

-

ResearchGate. (n.d.). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. Retrieved from ResearchGate.[9]

-

Nayyara P, et al. (2024). Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida. PLOS ONE, 19(3), e0299128.[23]

-

ResearchGate. (n.d.). Experimental and theoretical investigation of cyclohexanone derivative (CHD) as a corrosion inhibitor for mild steel in 1 M HCl. Retrieved from ResearchGate.[24]

Sources

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 162548-73-4 [smolecule.com]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Indanylidenes. 1. Design and synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a potent, centrally acting muscle relaxant with antiinflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. This compound | 162548-73-4 [amp.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5,6-Difluoro-1-indanone | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | 162548-73-4 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. Indanone synthesis [organic-chemistry.org]

- 22. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 23. Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida | PLOS One [journals.plos.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4,6-Difluoro-1-indanone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 4,6-Difluoro-1-indanone, a key building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the core principles governing its solubility, predicts its behavior in various organic solvents, and provides a robust experimental protocol for determining its solubility with high fidelity.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a bicyclic ketone with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol [1][2]. Its structure, featuring a polar carbonyl group and two electron-withdrawing fluorine atoms on the aromatic ring, dictates its interactions with various solvents. The calculated LogP value of approximately 2.09 suggests a moderate degree of lipophilicity[3]. This profile indicates that while it is sparingly soluble in water, its solubility in organic solvents is expected to be significantly higher, a critical consideration for its use in synthesis and formulation[2]. The presence of the ketone group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the fluorinated aromatic ring contributes to its interaction with a range of organic media.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its ability to solvate the compound.

| Solvent Class | Examples | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in strong dipole-dipole interactions with the carbonyl group of this compound. The absence of acidic protons prevents unwanted reactions, making them excellent choices for achieving high concentrations in solution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the ketone's oxygen atom. However, the energy required to break the solvent's hydrogen bonding network may slightly limit solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | While the indanone core has non-polar characteristics, the strong polarity of the carbonyl and fluoro groups will limit solubility in highly non-polar solvents like hexane. Solvents with some polarity like DCM and toluene are expected to be more effective. |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Moderate | These solvents can effectively solvate the compound due to their ability to induce dipoles and their overall compatibility with the aromatic and ketone moieties. |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise solubility data, a rigorous experimental approach is essential. The following protocol describes the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound. This method ensures that the solution is truly saturated and that the measurement is accurate and reproducible[4][5].

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard for Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To remove any suspended particles, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Causality and Self-Validation in the Protocol

-

Expertise & Experience: The use of an excess of the solid compound is a deliberate choice to drive the system towards thermodynamic equilibrium, ensuring the measured solubility is the true maximum concentration under the given conditions[5]. The confirmation of equilibrium by sampling at multiple time points prevents the reporting of transient, non-equilibrium (and often supersaturated) states, which can occur with kinetic solubility measurements[4].

-

Trustworthiness: The protocol incorporates self-validating steps. The HPLC calibration curve provides an internal check on the linearity and sensitivity of the analytical method. Filtering the supernatant is a critical control step to ensure that only the dissolved analyte is being measured. Inconsistent results between different time points would indicate that equilibrium has not been reached, invalidating that specific measurement and prompting a longer incubation time.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, its physicochemical properties suggest high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents. For drug development and process chemistry, where precise solubility is paramount, the detailed experimental protocol provided in this guide offers a robust and reliable method for generating this critical data. By understanding the underlying principles and adhering to a validated workflow, researchers can confidently determine the solubility of this compound in any solvent system relevant to their work.

References

- Smolecule. (2023). Buy this compound | 162548-73-4.

- Guidechem. (n.d.). This compound 162548-73-4 wiki.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- Google Patents. (n.d.). US6403149B1 - Fluorinated ketones as lubricant deposition solvents for magnetic media applications.

- International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Unipd. (2024). Predicting drug solubility in organic solvents mixtures.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ChemScene. (n.d.). 162548-73-4 | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one.

Sources

A Technical Guide to the Electronic Effects of Fluorine in 4,6-Difluoro-1-indanone: A Medicinal Chemistry Perspective

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] 4,6-Difluoro-1-indanone stands as a valuable building block in this arena, where the precise placement of two fluorine atoms on the aromatic ring imparts a unique electronic signature that profoundly influences its reactivity and utility.[2][3] This technical guide provides an in-depth analysis of the electronic effects—namely, the interplay between the potent inductive withdrawal and subtle resonance donation—exerted by the fluorine substituents in this compound. We will dissect how these effects manifest in the molecule's aromatic system and carbonyl reactivity, supported by spectroscopic data interpretation, quantitative analysis through Hammett parameters, and detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals who leverage fluorinated synthons to engineer next-generation therapeutics.

The Dichotomy of Fluorine's Electronic Influence

Fluorine's role in medicinal chemistry is defined by a nuanced duality in its electronic behavior.[4] Unlike other substituents, its effects cannot be described by a single mode of action. Instead, two opposing forces are at play: a dominant, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful pull on electron density through the sigma (σ) bond framework.[5][6][7] This polarization, or inductive effect, is transmitted through successive bonds, decreasing with distance but significantly lowering the electron density in its vicinity.[8]

-

Resonance Effect (+R): The lone pair electrons residing in fluorine's p-orbitals can be delocalized into an adjacent π-system, such as a benzene ring.[6][9] This donation of electron density through resonance (also known as the mesomeric effect, +M) enriches the π-system, particularly at the ortho and para positions relative to the substituent.

For halogens, the inductive effect (-I) is almost always stronger than the resonance effect (+R).[10] This is especially true for fluorine, resulting in an overall deactivation of aromatic rings towards electrophilic attack, yet maintaining its character as an ortho-, para-director for any such reactions that do occur.

Figure 1: General illustration of Fluorine's dual electronic effects.

Electronic Landscape of the this compound Core

In this compound, the two fluorine atoms are positioned meta to the annulated cyclopentanone ring junction (C-3a and C-7a). This specific arrangement dictates a profound and synergistic electronic influence on the entire molecular scaffold.

Modulation of the Aromatic Ring

The primary consequence of the difluoro substitution is the strong deactivation of the aromatic ring. The potent -I effects of both fluorine atoms work in concert to withdraw electron density from the benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[3]

Simultaneously, the +R effect from each fluorine atom donates electron density to the ring. The resonance structures show an accumulation of negative charge at the positions ortho and para to each fluorine. For the F at C-4, this enriches C-3, C-5, and the ipso-carbon C-7a. For the F at C-6, this enriches C-5 and C-7. The net result is that the C-5 and C-7 positions are the least electron-deficient sites on the aromatic ring, though the ring remains deactivated overall.

Figure 2: Key resonance contributors for this compound.

Activation of the Carbonyl Group

A critical consequence of the powerful inductive withdrawal from the fluorinated aromatic system is the pronounced activation of the carbonyl group at C-1. The electron density is pulled away from the carbonyl carbon, both through the sigma framework and through space, significantly increasing its partial positive charge (δ+). This heightened electrophilicity makes the C-1 position a prime target for nucleophilic attack, enhancing its reactivity in reactions like condensations and additions.[3]

Influence on α-Proton Acidity

The electron-withdrawing field effect of the entire difluorobenzyl moiety increases the acidity of the protons on the adjacent C-2 position. By stabilizing the resulting conjugate base (enolate) through induction, the difluoro substitution makes these α-protons more susceptible to deprotonation by a base compared to the non-fluorinated 1-indanone parent.

Quantitative and Spectroscopic Validation

The electronic effects described can be observed and quantified through analytical techniques, providing empirical validation for the theoretical framework.

Hammett Substituent Constants

The Hammett equation provides a robust method for quantifying the electronic influence of a substituent.[11][12] The Hammett constant (σ) for fluorine is positive, confirming its net electron-withdrawing character.

| Substituent | σ_meta (σm) | σ_para (σp) | Interpretation |

| Fluorine (F) | +0.34 | +0.06 | Strongly withdrawing by induction (-I), weakly donating by resonance (+R). The effect is most pronounced at the meta position where resonance is minimal.[13] |

In this compound, both fluorines are essentially meta to the reacting center if one considers reactions involving the annulated ring system as a whole. Their additive effect results in a substantial increase in the electron-withdrawing nature of the aromatic portion of the molecule.

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for probing the electronic environment of nuclei within a molecule. For fluorinated compounds, both ¹³C and ¹⁹F NMR provide a wealth of information.[14][15][16]

-

¹³C NMR: The carbons directly bonded to fluorine (C-4 and C-6) will exhibit large one-bond coupling constants (¹J_CF ≈ 240-250 Hz) and appear as doublets.[17][18] Their chemical shifts will be significantly downfield compared to their non-fluorinated counterparts. Other carbons in the molecule will display smaller, long-range C-F couplings, providing a detailed map of the electronic perturbations.[19][20] The carbonyl carbon (C-1) is expected to be deshielded (shifted downfield) relative to 1-indanone due to the increased electrophilicity.

-

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms.[16] The ¹⁹F chemical shifts for C-4 and C-6 will be distinct, reflecting their slightly different positions relative to the carbonyl group and the annulated ring.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (Hz) |

|---|---|---|---|

| ¹³C | C-1 (C=O) | ~195-200 | Triplet (³J_CF) |

| ¹³C | C-4 | ~160-165 | Doublet of Doublets (¹J_CF ≈ 250, ³J_CF) |

| ¹³C | C-6 | ~162-167 | Doublet of Doublets (¹J_CF ≈ 250, ³J_CF) |

| ¹⁹F | F at C-4 | ~ -105 to -115 | Multiplet |

| ¹⁹F | F at C-6 | ~ -105 to -115 | Multiplet |